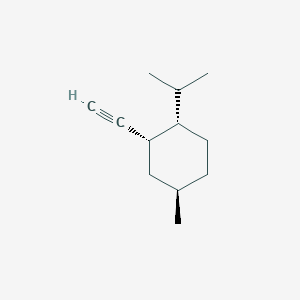
(1S,2S,4R)-2-ethynyl-4-methyl-1-propan-2-ylcyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2S,4R)-2-ethynyl-4-methyl-1-propan-2-ylcyclohexane, commonly known as EMCP, is a cyclohexane derivative that has gained significant attention in the field of medicinal chemistry. EMCP has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
作用機序
The mechanism of action of EMCP is not fully understood. However, it has been suggested that EMCP exerts its therapeutic effects by modulating various signaling pathways. EMCP has been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. It has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation. Furthermore, EMCP has been found to activate the Nrf2/ARE signaling pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
EMCP has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6. EMCP has also been found to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. In addition, EMCP has been found to reduce the levels of glutamate, which is a neurotransmitter involved in neurodegeneration.
実験室実験の利点と制限
EMCP has several advantages and limitations for lab experiments. One of the advantages is that it exhibits potent therapeutic effects at low concentrations. This makes it an attractive candidate for drug development. However, one of the limitations is that the synthesis of EMCP is a challenging process and requires expertise in synthetic organic chemistry. In addition, the mechanism of action of EMCP is not fully understood, which makes it difficult to optimize its therapeutic effects.
将来の方向性
There are several future directions for the study of EMCP. One of the directions is to investigate its potential therapeutic applications in other diseases, such as diabetes and cardiovascular diseases. Another direction is to optimize its therapeutic effects by identifying its molecular targets and developing more potent analogs. Furthermore, it would be interesting to investigate the pharmacokinetics and pharmacodynamics of EMCP in vivo to determine its efficacy and safety. Overall, the study of EMCP has the potential to lead to the development of novel therapeutics for various diseases.
合成法
EMCP can be synthesized by reacting 2-methylcyclohexanone with propargyl bromide and lithium diisopropylamide. The resulting product is then treated with L-selectride to obtain the desired (1S,2S,4R)-2-ethynyl-4-methyl-1-propan-2-ylcyclohexane. The synthesis of EMCP is a challenging process and requires expertise in synthetic organic chemistry.
科学的研究の応用
EMCP has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, anticancer, and neuroprotective properties. EMCP has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, EMCP has been found to protect against neurodegeneration by reducing oxidative stress and inflammation.
特性
CAS番号 |
178358-29-7 |
|---|---|
製品名 |
(1S,2S,4R)-2-ethynyl-4-methyl-1-propan-2-ylcyclohexane |
分子式 |
C12H20 |
分子量 |
164.29 g/mol |
IUPAC名 |
(1S,2S,4R)-2-ethynyl-4-methyl-1-propan-2-ylcyclohexane |
InChI |
InChI=1S/C12H20/c1-5-11-8-10(4)6-7-12(11)9(2)3/h1,9-12H,6-8H2,2-4H3/t10-,11+,12+/m1/s1 |
InChIキー |
XXWOLVVWZBJZHM-WOPDTQHZSA-N |
異性体SMILES |
C[C@@H]1CC[C@H]([C@H](C1)C#C)C(C)C |
SMILES |
CC1CCC(C(C1)C#C)C(C)C |
正規SMILES |
CC1CCC(C(C1)C#C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



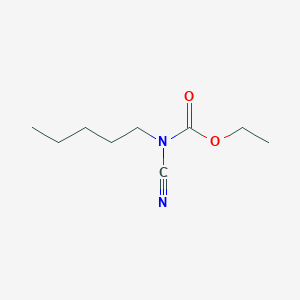
![Tert-butyl 4-[acetyl(methyl)amino]-4-phenylpiperidine-1-carbamate](/img/structure/B62101.png)


![1-Acetyl-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one](/img/structure/B62111.png)


![5-methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B62121.png)
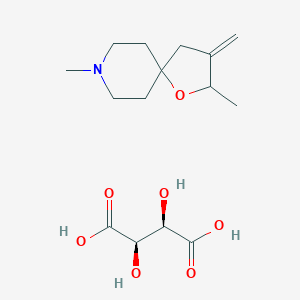

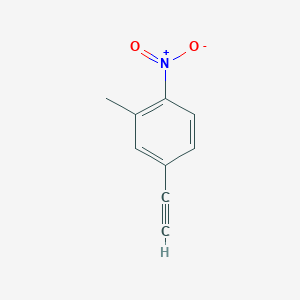
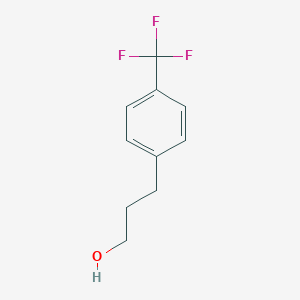
![1-[3,5-Bis(trifluoromethyl)phenyl]-2,5-dimethylpyrrole](/img/structure/B62129.png)
![2-[(Heptafluoropropyl)sulfanyl]aniline](/img/structure/B62130.png)